molecular formula C21H20N4O B2996577 (E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-[(1-phenylcyclopropyl)methyl]prop-2-enamide CAS No. 1445764-20-4

(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-[(1-phenylcyclopropyl)methyl]prop-2-enamide

Cat. No.: B2996577
CAS No.: 1445764-20-4
M. Wt: 344.418
InChI Key: IWFTYMANLOKRDQ-UHFFFAOYSA-N
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Description

(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-[(1-phenylcyclopropyl)methyl]prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a dimethylpyrrole ring, and a phenylcyclopropyl moiety

Properties

IUPAC Name

(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-[(1-phenylcyclopropyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-15-16(11-19(13-23)25(15)2)10-17(12-22)20(26)24-14-21(8-9-21)18-6-4-3-5-7-18/h3-7,10-11H,8-9,14H2,1-2H3,(H,24,26)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFTYMANLOKRDQ-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)C#N)C=C(C#N)C(=O)NCC2(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(N1C)C#N)/C=C(\C#N)/C(=O)NCC2(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-[(1-phenylcyclopropyl)methyl]prop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation of 5-cyano-1,2-dimethylpyrrole with an appropriate aldehyde or ketone, followed by the introduction of the cyano group through nucleophilic substitution. The final step often involves the formation of the enamide linkage under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-[(1-phenylcyclopropyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyano or pyrrole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction could produce primary amines.

Scientific Research Applications

(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-[(1-phenylcyclopropyl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-[(1-phenylcyclopropyl)methyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano groups and the pyrrole ring play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one: Similar in structure but with a furan ring instead of a pyrrole.

    5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: Shares the cyano group and aromatic ring but differs in the heterocyclic core.

Biological Activity

(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-[(1-phenylcyclopropyl)methyl]prop-2-enamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article compiles findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

The compound's molecular formula is C21H20N4OC_{21}H_{20}N_{4}O with a molecular weight of 344.4 g/mol. Its structure features a cyano group and a pyrrol moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC21H20N4O
Molecular Weight344.4 g/mol
CAS Number1445764-20-4

Anti-inflammatory Effects

Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, in vitro assays revealed that these compounds can modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures.

Key Findings:

  • Cytokine Modulation: The compound significantly reduced the production of IL-1β and TNFα at non-cytotoxic concentrations.
  • Nitrite Production: It also inhibited nitric oxide (NO) production in macrophages, which is crucial for inflammatory responses.
  • In Vivo Studies: In models of inflammation induced by Complete Freund's Adjuvant (CFA) and zymosan, the compound demonstrated a dose-dependent reduction in paw edema and leukocyte migration.

Anticancer Potential

The compound's structure suggests potential anticancer properties, particularly through its ability to interfere with cellular signaling pathways involved in tumor growth and metastasis. Preliminary studies indicate that it may induce apoptosis in cancer cell lines.

Mechanisms of Action:

  • Cell Cycle Arrest: The compound may induce cell cycle arrest at the G2/M phase, leading to reduced proliferation of cancer cells.
  • Apoptosis Induction: It has been observed to activate apoptotic pathways through caspase activation.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Study on Inflammatory Models:
    • Objective: To assess anti-inflammatory effects in animal models.
    • Results: Significant reduction in paw edema was observed at doses of 50 mg/kg within 6 hours post-treatment, comparable to dexamethasone.
  • Cancer Cell Line Study:
    • Objective: To evaluate cytotoxic effects on various cancer cell lines.
    • Results: The compound exhibited IC50 values in the low micromolar range against several tested cell lines, indicating strong anticancer activity.

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